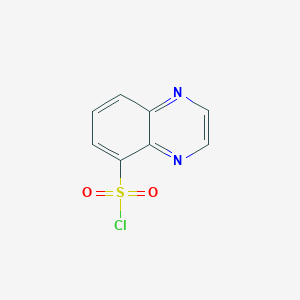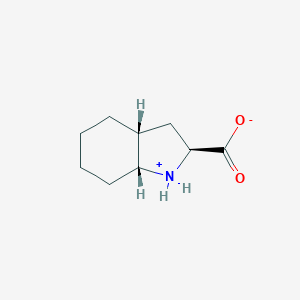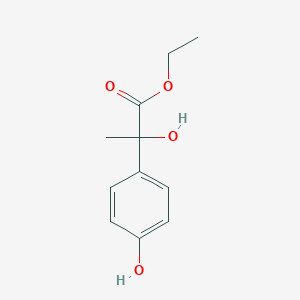
Chlorure de quinoxaline-5-sulfonyle
Vue d'ensemble
Description
Quinoxaline-5-sulfonyl chloride is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes. Quinoxaline derivatives are widely recognized for their biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .
Applications De Recherche Scientifique
Quinoxaline-5-sulfonyl chloride has a broad spectrum of applications in scientific research, including:
Medicinal Chemistry: Used in the synthesis of bioactive molecules with potential therapeutic properties, such as anticancer, antibacterial, and antifungal agents.
Biological Studies: Employed in the development of enzyme inhibitors and receptor antagonists.
Industrial Applications: Utilized in the production of dyes, fluorescent materials, and optoelectronic devices.
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been shown to interact with their targets, leading to various changes . More research is needed to elucidate the specific interactions of Quinoxaline-5-sulfonyl chloride with its targets.
Biochemical Pathways
Quinoxaline derivatives have been reported to impact a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
Pharmacokinetics
Some quinoxaline compounds have been found to obey lipinski’s rule, indicating efficient oral bioavailability .
Result of Action
Quinoxaline derivatives have been reported to possess a wide range of pharmacological activities .
Action Environment
The synthesis of quinoxaline derivatives has been reported to be influenced by environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. For instance, methoxyphenyl quinoxaline can be treated with chlorosulfonic acid to yield quinoxaline-5-sulfonyl chloride . The reaction is generally carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of quinoxaline-5-sulfonyl chloride may involve large-scale chlorosulfonation processes, where quinoxaline derivatives are reacted with chlorosulfonic acid in the presence of suitable solvents and catalysts. The process parameters, such as temperature, reaction time, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxaline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, to form sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like aromatic amines and are carried out under solvent-free or mild solvent conditions.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction of quinoxaline-5-sulfonyl chloride with amines.
Sulfonyl Hydrides: Formed through reduction reactions.
Comparaison Avec Des Composés Similaires
Sulfaquinoxaline: An antimicrobial agent used in veterinary medicine.
Chloroquinoxaline Sulfonamide: Known for its topoisomerase-IIα and topoisomerase-IIβ inhibitory activity.
Uniqueness: Quinoxaline-5-sulfonyl chloride is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives with diverse biological activities. Its ability to undergo substitution and reduction reactions makes it a versatile intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
quinoxaline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKORIYAIZIQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582120 | |
| Record name | Quinoxaline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844646-88-4 | |
| Record name | Quinoxaline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester](/img/structure/B122691.png)








![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)


